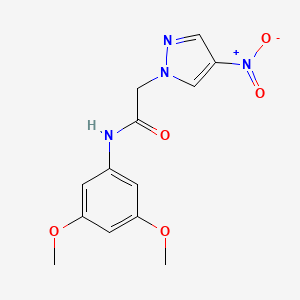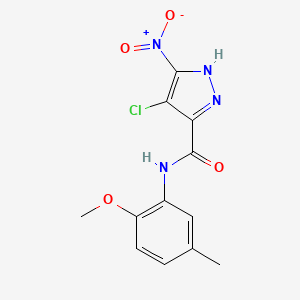![molecular formula C21H14F6N4O B10950678 2-[3-(4-ethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10950678.png)
2-[3-(4-ethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Ethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-furyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by the presence of trifluoromethyl groups, a pyrazole ring, and a pyrimidine ring. The trifluoromethyl groups are known for their significant electronegativity and their ability to influence the chemical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-furyl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by the introduction of the trifluoromethyl groups. Common reagents used in these reactions include trifluoromethylating agents such as Ruppert’s reagent (CF3TMS) and trifluoromethyl iodide (CF3I). The reactions are often carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Ethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-furyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(4-Ethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-furyl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-furyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This can lead to the modulation of various biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyrazoles: Compounds with similar pyrazole and trifluoromethyl structures.
Trifluoromethylpyrimidines: Compounds with similar pyrimidine and trifluoromethyl structures.
Fluorinated Aromatics: Compounds with aromatic rings substituted with fluorine atoms.
Uniqueness
2-[3-(4-Ethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-furyl)-6-(trifluoromethyl)pyrimidine is unique due to the combination of its structural features, including the presence of both pyrazole and pyrimidine rings, as well as multiple trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H14F6N4O |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-[3-(4-ethylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C21H14F6N4O/c1-2-12-5-7-13(8-6-12)14-11-18(21(25,26)27)31(30-14)19-28-15(16-4-3-9-32-16)10-17(29-19)20(22,23)24/h3-11H,2H2,1H3 |
InChI Key |
KZHNWGHHUGOQKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=C2)C(F)(F)F)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-5-methyl-2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B10950599.png)
![1-ethyl-N-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10950606.png)
![N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10950612.png)

![2-(4-fluorophenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950622.png)
![4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B10950629.png)
![5-methyl-7-(pentafluoroethyl)-N-[4-(pyrrolidin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10950638.png)
![Methyl 4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10950645.png)

![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10950651.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10950652.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10950664.png)
![5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]furan-2-carboxamide](/img/structure/B10950670.png)
![2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B10950682.png)
